molecular formula C6H3BrN4 B2723136 3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2243507-20-0

3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile

Katalognummer B2723136
CAS-Nummer: 2243507-20-0
Molekulargewicht: 211.022
InChI-Schlüssel: PEMISKHIANWDPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile” is a chemical compound with the molecular formula C6H3BrN4. Its average mass is 211.019 Da and its monoisotopic mass is 209.954102 Da . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile” is based on the imidazole ring, which is a five-membered heterocyclic moiety. This structure contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms .

Wissenschaftliche Forschungsanwendungen

Inorganic and Organometallic Chemistry

Hydridotris(pyrazolyl)borato complexes of Group 5 metals have been explored for their potential in modeling vanadium-histidine interactions in metalloproteins, such as bromoperoxidase. Although the focus here is on oxo vanadium species, the study provides a backdrop for understanding the structural versatility and reactivity of pyrazole-containing compounds in inorganic and organometallic chemistry, setting the stage for further exploration of brominated pyrazole derivatives in similar contexts (Etienne, 1996).

Therapeutic Applications

Pyrazoline derivatives, which share a structural motif with 3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile, have been widely investigated for their therapeutic potential. These compounds exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The versatility in biological activities highlights the potential of brominated pyrazole derivatives in drug discovery and development, encouraging further research into their applications (Shaaban, Mayhoub, & Farag, 2012).

Multicomponent Synthesis for Bioactive Derivatives

Recent advancements in the multicomponent synthesis of pyrazole derivatives underline the efficiency of these methods in generating bioactive molecules. This approach aligns with the exploration of 3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile as a precursor in synthesizing compounds with antibacterial, anticancer, antifungal, and antioxidant properties. The review emphasizes the broad utility of pyrazole derivatives in pharmaceutical and medicinal chemistry, suggesting a promising area for the application of brominated pyrazole derivatives (Becerra, Abonía, & Castillo, 2022).

Neurodegenerative Disorders

Pyrazoline-containing compounds, by extension, potentially including brominated variants, have been identified as candidates for treating neurodegenerative diseases. Their neuroprotective properties and ability to inhibit key enzymes involved in Alzheimer's and Parkinson's diseases underscore the therapeutic relevance of this chemical class in addressing global health challenges related to neurodegeneration. This application exemplifies the critical need for continued research into pyrazole derivatives, including brominated versions, for their potential in medicinal chemistry (Ahsan et al., 2022).

Zukünftige Richtungen

The future directions for the study of “3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by imidazole derivatives, these compounds may have potential applications in the development of new drugs .

Eigenschaften

IUPAC Name

3-bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4/c7-5-3-9-6-4(1-8)2-10-11(5)6/h2-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMHUAPDNAQRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2N1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.